molecular formula C18H18F2N2 B177850 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- CAS No. 199594-67-7

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-

Cat. No. B177850
CAS RN: 199594-67-7
M. Wt: 300.3 g/mol
InChI Key: VHVDRHABPLFKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is not fully understood. However, it has been proposed that it acts by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell division.
Biochemical and Physiological Effects:
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS) in cells. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- in lab experiments include its diverse biological activities, high potency, and relatively low toxicity. However, its limitations include its poor solubility in water and the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research on 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)-. These include:
1. Further optimization of its synthesis method to improve yield and purity.
2. Investigation of its potential as a therapeutic agent for the treatment of neurological disorders.
3. Development of novel derivatives with improved pharmacological properties.
4. Investigation of its potential as an anti-cancer agent in combination with other drugs.
5. Investigation of its mechanism of action at the molecular level.
6. Investigation of its potential as an anti-viral agent.
7. Investigation of its potential as an anti-inflammatory agent in animal models of inflammatory diseases.
Conclusion:
In conclusion, 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its diverse biological activities, high potency, and relatively low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- involves the reaction of 1-(2,6-difluorobenzyl)-2-(1-methylethyl)-1H-benzimidazole with methyl iodide in the presence of a base. This method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-2-(1-methylethyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-cancer, anti-inflammatory, anti-microbial, and anti-viral activities. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

CAS RN

199594-67-7

Molecular Formula

C18H18F2N2

Molecular Weight

300.3 g/mol

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-methyl-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C18H18F2N2/c1-11(2)18-21-17-12(3)6-4-9-16(17)22(18)10-13-14(19)7-5-8-15(13)20/h4-9,11H,10H2,1-3H3

InChI Key

VHVDRHABPLFKJW-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)C(C)C)CC3=C(C=CC=C3F)F

Other CAS RN

199594-67-7

synonyms

1-((2,6-Difluorophenyl)methyl)-4-methyl-2-(methylethyl)benzimidazole

Origin of Product

United States

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